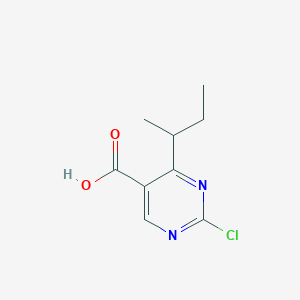
4-Methoxy-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate is a quaternary ammonium compound belonging to the class of pyridinium salts. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science due to their unique structural and physicochemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate typically involves the reaction of 4-methoxypyridine with p-tolyl trifluoromethanesulfonate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridinium N-oxide.
Reduction: Formation of the reduced pyridine derivative.
Substitution: Formation of substituted pyridinium salts.
Aplicaciones Científicas De Investigación
4-Methoxy-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins by forming stable complexes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-1-methylpyridin-1-ium trifluoromethanesulfonate
- 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate
- 4-Methoxy-1-(p-tolyl)pyridin-1-ium chloride
Uniqueness
4-Methoxy-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate is unique due to its specific structural features, such as the presence of both methoxy and p-tolyl groups, which confer distinct electronic and steric properties. These properties make it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C14H14F3NO4S |
|---|---|
Peso molecular |
349.33 g/mol |
Nombre IUPAC |
4-methoxy-1-(4-methylphenyl)pyridin-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H14NO.CHF3O3S/c1-11-3-5-12(6-4-11)14-9-7-13(15-2)8-10-14;2-1(3,4)8(5,6)7/h3-10H,1-2H3;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
XEOFIQGLOYWPEE-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)[N+]2=CC=C(C=C2)OC.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-2-(7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B12947494.png)

![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-one](/img/structure/B12947503.png)



![5-(tert-Butyl) 3-ethyl 4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B12947509.png)
![1-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B12947513.png)




